molecular formula C16H29N5O B14429269 1-Cyclohexyl-N,N-diethyl-1H-tetrazole-5-pentanamide CAS No. 80472-82-8

1-Cyclohexyl-N,N-diethyl-1H-tetrazole-5-pentanamide

Cat. No.: B14429269
CAS No.: 80472-82-8
M. Wt: 307.43 g/mol
InChI Key: VDZAMAJQDOCZHP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-N,N-diethyl-1H-tetrazole-5-pentanamide is a compound that belongs to the class of tetrazoles, which are known for their diverse applications in medicinal chemistry and material science. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-N,N-diethyl-1H-tetrazole-5-pentanamide typically involves the reaction of cyclohexylamine with diethylamine and a suitable tetrazole precursor. One common method is the cycloaddition reaction of sodium azide with nitriles in the presence of a catalyst such as zinc chloride or iodine . This reaction proceeds under mild conditions and yields the desired tetrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-N,N-diethyl-1H-tetrazole-5-pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclohexyl-N,N-diethyl-1H-tetrazole-5-pentanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-N,N-diethyl-1H-tetrazole-5-pentanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to interact with various biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexyl-N,N-diethyl-1H-tetrazole-5-pentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and diethylamino groups enhances its lipophilicity and potential for bioisosteric replacement, making it a valuable compound for drug design and material science .

Properties

CAS No.

80472-82-8

Molecular Formula

C16H29N5O

Molecular Weight

307.43 g/mol

IUPAC Name

N-ethyl-5-[1-(3-ethylcyclohexyl)tetrazol-5-yl]pentanamide

InChI

InChI=1S/C16H29N5O/c1-3-13-8-7-9-14(12-13)21-15(18-19-20-21)10-5-6-11-16(22)17-4-2/h13-14H,3-12H2,1-2H3,(H,17,22)

InChI Key

VDZAMAJQDOCZHP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)N2C(=NN=N2)CCCCC(=O)NCC

Origin of Product

United States

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